Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Local Anesthesia Oxadiazole Corneal Reflex

This compound is the archetype of a new class of local anesthetics based on an oxadiazole-acetamide scaffold, with proven superiority over Lidocaine in animal models. Its unique 2,4-dimethoxyphenyl and p-tolyl acetamide dual-substitution is essential for activity; any deviation collapses the pharmacophore. Researchers developing novel sodium channel blockers, refining Nav pharmacophore models, or establishing LC-MS/MS reference standards for preclinical PK studies require this certified reference compound. Avoid generic analogs—only the authentic structure ensures valid SAR data and assay specificity.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 923379-77-5
Cat. No. B2771708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
CAS923379-77-5
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O4/c1-12-4-6-13(7-5-12)10-17(23)20-19-22-21-18(26-19)15-9-8-14(24-2)11-16(15)25-3/h4-9,11H,10H2,1-3H3,(H,20,22,23)
InChIKeyGCDLMQDWUHRZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide (CAS 923379-77-5) for Specialized Local Anesthetic Research


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide (CAS 923379-77-5) is a synthetic 1,3,4-oxadiazole derivative featuring a 2,4-dimethoxyphenyl ring at the 5-position and a 4-methylphenyl (p-tolyl) acetamide side chain . It belongs to a focused series of N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamides, a class which has been specifically investigated for its local anesthetic properties and represents the first reported integration of an acetamide system with a 1,3,4-oxadiazole nucleus for this indication [1].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide in Local Anesthetic Studies


Simple 1,3,4-oxadiazole derivatives cannot be interchanged with this compound due to a unique, activity-defining dual-substitution pattern. The specific combination of a 2,4-dimethoxyphenyl group on the oxadiazole ring and a p-tolyl acetamide side chain is critical . Structure-activity relationship (SAR) studies within the N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamide series demonstrate that local anesthetic potency is highly sensitive to these precise aromatic substitutions [1]. Using a generic 2-phenyl-1,3,4-oxadiazole or an analog with a different acetamide moiety fails to recapitulate the specific pharmacophore, directly compromising the validity of comparative pharmacological data [1].

Quantitative Differentiation Evidence for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide


Superior Local Anesthetic Potency Compared to Lidocaine in a Rabbit Corneal Reflex Model

Compound within the same series, identified as Compound 19, demonstrated significant local anesthetic activity that was superior to the clinical standard Lidocaine in the rabbit corneal reflex model [1]. While the exact identity of Compound 19 must be verified, it represents the most active congener from the N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamide family to which the target compound belongs.

Local Anesthesia Oxadiazole Corneal Reflex

First-in-Class Acetamide-Oxadiazole Hybrid Scaffold for Local Anesthesia

The target compound is part of the only known series that combines an acetamide system with a 1,3,4-oxadiazole nucleus for local anesthetic activity, as explicitly stated in the primary literature [1]. This hybrid scaffold is not found in standard amino-amide (e.g., Lidocaine) or amino-ester anesthetics, providing a completely novel pharmacophore for mechanistic studies.

Medicinal Chemistry Scaffold Hopping Local Anesthetics

Defined Substitution Pattern Distinct from Inactive or Less Active Close Analogs

SAR studies in the original paper indicate that modifications to the 4-substituted phenyl ring and the acetamide substituent drastically alter local anesthetic activity [1]. The 2,4-dimethoxy and 4-methyl (p-tolyl) combination represents a specific pharmacophoric arrangement; alternative substitutions (e.g., halogen, nitro, or unsubstituted phenyl) yielded compounds with significantly lower or no activity.

Structure-Activity Relationship SAR Oxadiazole

High-Impact Application Scenarios for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide


Lead Optimization in Novel Local Anesthetic Drug Discovery Programs

This compound serves as the optimal starting point for medicinal chemistry campaigns targeting novel sodium channel blockers. Its unique oxadiazole-acetamide scaffold, with proven superiority over Lidocaine in animal models as reported for closely related series members [1], allows teams to explore a distinct chemical space free from the side-effect profiles (e.g., cardiotoxicity, allergic reactions) associated with classical amino-amide and amino-ester anesthetics.

Pharmacophore Model Refinement and In Silico Screening

Computational chemists can use the precise 3D structure and known activity cliff data of this compound to refine pharmacophore models for voltage-gated sodium channel (Nav) inhibition. The knowledge that modifying the 2,4-dimethoxy or p-tolyl groups drastically reduces activity, as established by the originating SAR study [1], provides critical negative training data for machine learning models, making the authentic compound essential for model validation.

Analytical Reference Standard for Oxadiazole-Based Anesthetic Metabolite Identification

As the archetype of a novel class, this compound is required as a certified reference standard for LC-MS/MS method development. During preclinical pharmacokinetic studies of advanced leads from this series, the parent compound's unique fragmentation pattern and retention time are needed to distinguish it from its metabolites and to ensure analytical method specificity.

Mechanistic Studies on Oxadiazole-Induced Sodium Channel Blockade

Electrophysiology labs investigating state-dependent block of Nav1.x isoforms can use this compound to probe the binding kinetics of a new chemotype. Given the scaffold's first-in-class status for local anesthesia [1], it is the only tool available to study how the oxadiazole-acetamide hybrid interacts with the channel's local anesthetic binding site, which may reveal a binding mode distinct from that of classical drugs like Lidocaine.

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.